molecular formula C21H22Cl2N2O3S B3927081 N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3927081
M. Wt: 453.4 g/mol
InChI Key: VDCZIIXZVHYTSM-UHFFFAOYSA-N
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Description

The compound contains a bicyclo[2.2.1]hept-2-yl group, which is a type of cycloalkane with two bridgehead carbon atoms and one carbon atom common to both rings . It also contains a 3,5-dichlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms, similar to benzene) with chlorine atoms attached to the 3rd and 5th carbon atoms . The compound also has a phenylsulfonyl group, which consists of a phenyl group attached to a sulfonyl group (a sulfur atom doubly bonded to two oxygen atoms).


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different group to the molecule. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic ring. The exact structure would depend on the specific locations of these groups on the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the dichlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the bicyclo[2.2.1]hept-2-yl group might participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group might increase its density and boiling point compared to a simple phenyl group .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, compounds containing phenylsulfonyl groups can be irritants and should be handled with care .

Future Directions

The future research directions for this compound would depend on its intended use and observed properties. For example, if it shows promising biological activity, it might be studied further as a potential pharmaceutical .

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-bicyclo[2.2.1]heptanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O3S/c22-16-10-17(23)12-18(11-16)25(29(27,28)19-4-2-1-3-5-19)13-21(26)24-20-9-14-6-7-15(20)8-14/h1-5,10-12,14-15,20H,6-9,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCZIIXZVHYTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)CN(C3=CC(=CC(=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,5-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide

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